molecular formula C11H15NO3 B11893202 3-(2-Cyclohexylideneacetyl)oxazolidin-2-one

3-(2-Cyclohexylideneacetyl)oxazolidin-2-one

Cat. No.: B11893202
M. Wt: 209.24 g/mol
InChI Key: QRKPBTRHMBGPAS-UHFFFAOYSA-N
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Description

3-(2-Cyclohexylideneacetyl)oxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone class This compound is characterized by its unique structure, which includes a cyclohexylidene group attached to an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Cyclohexylideneacetyl)oxazolidin-2-one can be achieved through several methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another method includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature . These methods typically require specific reaction conditions and catalysts to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Cyclohexylideneacetyl)oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

3-(2-Cyclohexylideneacetyl)oxazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Cyclohexylideneacetyl)oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This binding prevents the formation of peptide bonds, thereby inhibiting bacterial growth. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool for research.

Comparison with Similar Compounds

Uniqueness: 3-(2-Cyclohexylideneacetyl)oxazolidin-2-one stands out due to its specific cyclohexylidene group, which imparts unique chemical and biological properties

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

3-(2-cyclohexylideneacetyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H15NO3/c13-10(12-6-7-15-11(12)14)8-9-4-2-1-3-5-9/h8H,1-7H2

InChI Key

QRKPBTRHMBGPAS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC(=O)N2CCOC2=O)CC1

Origin of Product

United States

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